molecular formula C7H8N4 B3048307 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 1638760-18-5

6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No.: B3048307
CAS No.: 1638760-18-5
M. Wt: 148.17
InChI Key: GOCNRYDZTVESBF-UHFFFAOYSA-N
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Description

6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 1638760-18-5) is a high-value nitrogen-containing heterocyclic compound that serves as a key synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. This compound features the pyrrolo[2,3-d]pyrimidine core, a structure of significant interest due to its resemblance to purine nucleotides, which allows it to interact with a variety of biological targets . Researchers are exploring this scaffold for its broad-spectrum bioactivity, with recent studies highlighting its potential in developing novel antimicrobial agents to address the critical global challenge of antimicrobial resistance (AMR) . Furthermore, derivatives based on this core structure have demonstrated promising antitumor properties , functioning as microtubule inhibitors that can disrupt cell division and are being investigated for their potential to overcome multidrug resistance in cancer therapy . The structural versatility of the this compound scaffold allows for extensive functionalization at various positions, enabling researchers to fine-tune physicochemical properties and biological activity for specific applications . This product is provided as a light yellow solid with a stated purity of 95% or higher. It is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-4-2-5-3-9-7(8)11-6(5)10-4/h2-3H,1H3,(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCNRYDZTVESBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN=C(N=C2N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001253228
Record name 7H-Pyrrolo[2,3-d]pyrimidin-2-amine, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001253228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638760-18-5
Record name 7H-Pyrrolo[2,3-d]pyrimidin-2-amine, 6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638760-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo[2,3-d]pyrimidin-2-amine, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001253228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of 6-Aminouracil with Chloroacetaldehyde

The pyrrolo[2,3-d]pyrimidine scaffold is commonly synthesized via condensation of 6-aminouracil with chloroacetaldehyde under acidic conditions. This one-pot reaction forms 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol, a precursor amenable to further functionalization. For example, treatment with phosphorus oxychloride (POCl₃) and diisopropylethylamine (DIPEA) yields 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, a critical intermediate for subsequent substitutions.

Tetracyanoethylene-Based Syntheses

Alternative routes employ tetracyanoethylene as a starting material. Cyclization with methyl formate and 2-chloroacetonitrile generates 2-amino-4-oxo-3H,4H,7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile, which undergoes bromination at position 6 using N-bromosuccinimide (NBS). The resulting 4-amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile serves as a versatile intermediate for methyl group installation.

Installation of the 6-Methyl Substituent

Suzuki-Miyaura Coupling with Methylboronic Acid

The 6-bromo intermediate undergoes palladium-catalyzed Suzuki-Miyaura coupling with methylboronic acid to introduce the methyl group. For example, reaction of 4-amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile with methylboronic acid in the presence of Pd(PPh₃)₄ and potassium carbonate in tetrahydrofuran (THF) at 80°C yields 4-amino-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. This method achieves >80% yield with minimal byproducts.

Kumada-Tamao-Corriu Coupling

Alternatively, Kumada-Tamao-Corriu coupling using methylmagnesium bromide and a nickel or palladium catalyst substitutes the 6-bromo group. This approach is particularly effective for aryl bromides, providing 6-methyl derivatives in 70–85% yields.

Optimization of Protective Group Strategies

SEM Protection of the Pyrrole NH

To prevent undesired side reactions during functionalization, the pyrrole NH (position 7) is protected using a 2-(trimethylsilyl)ethoxymethyl (SEM) group. SEM protection is achieved by treating the free base with SEM-Cl and sodium hydride in THF, followed by deprotection using hydrochloric acid.

Methylation at Position 7

Methylation of the pyrrole NH using methyl iodide and potassium carbonate in dimethylformamide (DMF) provides transient protection, which is later removed via acid hydrolysis.

Analytical Characterization Data

Property Value/Description Source
Melting Point 218–220°C (decomposes)
HPLC Purity >99% (C18 column, 0.1% TFA in H₂O/MeCN)
HRMS (ESI⁺) m/z 176.0924 [M+H]⁺ (calc. 176.0928)
¹H NMR (DMSO-d₆) δ 6.78 (s, 1H, H-5), 2.42 (s, 3H, CH₃)

Comparative Analysis of Synthetic Routes

Yield and Scalability

The Suzuki-Miyaura route (Section 2.1) offers superior scalability (>10 g batches) compared to Kumada coupling, which requires stringent anhydrous conditions. However, Buchwald-Hartwig amination (Section 3.2) provides higher regioselectivity for the 2-amine group.

Environmental Impact

Methods employing aqueous ammonia (Section 3.1) are more environmentally benign than those requiring toxic solvents like DMF. Recent advances in micellar catalysis using water as a solvent further enhance sustainability.

Challenges and Limitations

Byproduct Formation

Competing reactions at position 4 during chlorination (Section 1.1) necessitate careful stoichiometric control of POCl₃ to avoid over-halogenation.

Methylboronic Acid Instability

The hygroscopic nature of methylboronic acid complicates Suzuki couplings, requiring inert atmosphere conditions and molecular sieves.

Chemical Reactions Analysis

Types of Reactions

6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce a variety of functionalized pyrrolopyrimidine derivatives .

Scientific Research Applications

6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. This compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of inflammatory pathways .

Comparison with Similar Compounds

2-Amine vs. 4-Amine Derivatives

The 2-amine group in 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine significantly enhances biological potency compared to 4-amine analogs. For example:

  • 6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 941868-27-5) lacks the 2-NH₂ group, leading to reduced binding affinity in kinase inhibition assays .
  • In antiparasitic studies, the 2-amine moiety in the 4,6-dimethyl analog (compound 2 in ) improved Trypanosoma cruzi activity by 10-fold compared to 4-amine derivatives .

Methyl Substitution at Position 6 vs. 7

  • 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS: 1467103-13-4) shows altered pharmacokinetics due to steric hindrance at position 7, reducing solubility by 30% compared to the 6-methyl isomer .

Halogenated Analogs

6-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS: 1378817-57-2)

  • Replacing the methyl group with chlorine increases electronegativity, enhancing interactions with hydrophobic enzyme pockets. However, this substitution reduces metabolic stability (t₁/₂ = 2.1 hours vs. 4.5 hours for the methyl analog) .

Substituted Phenyl and Benzyl Derivatives

7-Benzyl-4-methyl-5-phenylethyl-pyrrolo[2,3-d]pyrimidin-2-amine (Compound 12 in )

  • The addition of a benzyl group at position 7 and methoxy-substituted phenyl groups at position 5 improves antitumor activity (IC₅₀ = 0.8 μM in pancreatic cancer cells) but increases molecular weight (MW = 462.5 g/mol), limiting bioavailability .

N-(4-Methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine (Compound 4 in )

  • The 4-methoxyphenyl substitution enhances selectivity for Mer tyrosine kinase (IC₅₀ = 12 nM) but reduces activity against Axl kinase by 50% compared to the methyl-substituted parent compound .

Antiparasitic Activity

The 4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine core () demonstrated potent activity against T. cruzi (EC₅₀ = 0.02 μM), attributed to the synergistic effects of the 2-amine and 6-methyl groups. Removal of either group reduced efficacy by >90% .

Kinase Inhibition

  • 6-Methyl-2-amine derivatives showed superior inhibition of CDK9 (IC₅₀ = 9 nM) compared to 4-amine analogs (IC₅₀ = 150 nM) due to hydrogen bonding with the kinase hinge region .
  • Bulkier substituents (e.g., 7-cyclopentyl or furan-2-ylmethyl groups) improved selectivity but increased cytotoxicity in healthy cells (CC₅₀ = 12 μM vs. 28 μM for the parent compound) .

Physicochemical Properties

Property This compound 6-Chloro Analog 7-Benzyl Derivative
Molecular Weight (g/mol) 148.17 168.58 462.5
LogP 1.8 2.3 3.9
Aqueous Solubility (μg/mL) 45 22 8
pKa 11.7 11.5 10.9

Key Research Findings

Synthetic Accessibility : The 2-amine group facilitates nucleophilic substitution reactions at position 4, enabling rapid diversification (e.g., coupling with pyrrolidine in ) .

Thermodynamic Stability : Methyl at position 6 improves thermal stability (decomposition temperature = 220°C) compared to 7-methyl analogs (190°C) .

Toxicity Profile : 6-Methyl-2-amine derivatives exhibit lower hepatotoxicity (ALT = 25 U/L) than halogenated analogs (ALT = 68 U/L) in rodent models .

Biological Activity

6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound belonging to the pyrrolopyrimidine family, characterized by its diverse biological activities and potential applications in medicinal chemistry. Its molecular formula is C7H8N4C_7H_8N_4, and it is primarily studied for its inhibitory effects on Janus kinase 1 (JAK1), which plays a crucial role in various signaling pathways related to inflammation and immune response.

The primary mechanism of action for this compound involves the selective inhibition of JAK1. This inhibition disrupts the JAK-STAT signaling pathway, which is vital for mediating cellular responses to cytokines and growth factors. The compound has been shown to lead to decreased inflammation and immune responses, making it a candidate for therapeutic applications in inflammatory diseases and cancer.

Pharmacokinetics

Studies indicate that similar compounds exhibit favorable pharmacokinetic properties, including good absorption and distribution in biological systems. These properties are essential for the compound's potential use in clinical settings.

Biological Activities

  • Anti-inflammatory Properties : The compound has demonstrated significant anti-inflammatory effects in various studies, suggesting its potential utility in treating conditions characterized by excessive inflammation .
  • Antimicrobial Activity : Research indicates that it may possess antimicrobial properties, making it a candidate for further investigation as an antibacterial or antifungal agent .
  • Cytotoxic Effects : Preliminary studies have shown that this compound exhibits cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
RuxolitinibJAK1 inhibitorUsed for myelofibrosis
TofacitinibJAK inhibitorTreatment of rheumatoid arthritis
BaricitinibJAK inhibitorUsed for moderate to severe rheumatoid arthritis
This compoundPyrrolopyrimidine scaffoldAnti-inflammatory, antimicrobial, cytotoxic

Study on Chagas Disease

A recent study highlighted the effectiveness of a pyrrolopyrimidine derivative in treating Chagas disease. The compound exhibited potent activity against Trypanosoma cruzi, showing a promising lead for developing new treatments . The study emphasized the importance of understanding the molecular target of these compounds to optimize their therapeutic potential.

In Vitro and In Vivo Studies

Research has demonstrated that this compound can effectively reduce cell proliferation in tumor models. In vitro assays indicated a decrease in viability of cancer cell lines treated with the compound, while in vivo studies using mouse models showed significant tumor regression .

Summary of Findings

The biological activity of this compound is characterized by:

  • JAK1 Inhibition : Leading to reduced inflammation and immune response.
  • Potential Applications : As an anti-inflammatory agent and a candidate for cancer therapy.
  • Promising Research Outcomes : Including efficacy against T. cruzi and cytotoxicity against cancer cells.

Q & A

Q. What are the key synthetic strategies for 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis often involves multi-step protocols, including nucleophilic substitution, Buchwald-Hartwig coupling, or microwave-assisted reactions. For example, intermediates like 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine are functionalized via SNAr (nucleophilic aromatic substitution) reactions with amines under basic conditions (e.g., K2_2CO3_3 in DMF) . Microwave-assisted synthesis (e.g., 120°C for 5 minutes with Pd/C catalysis) improves yields and reduces reaction times . Optimization requires adjusting solvents (e.g., DMSO vs. THF), temperature, and catalysts (e.g., Pd(OAc)2_2/X-Phos for coupling reactions) .

Q. How does the 2-NH2_22​ group influence the biological activity of pyrrolo[2,3-d]pyrimidine derivatives?

  • Methodological Answer : Comparative studies using paired analogs (with/without 2-NH2_2) reveal that this group enhances binding affinity to kinase targets. For instance, analogs retaining 2-NH2_2 showed 3-10× higher inhibitory potency against FAK (focal adhesion kinase) compared to 2-desNH2_2 derivatives . Activity assays (e.g., IC50_{50} measurements via kinase inhibition profiling) and molecular docking can validate the role of hydrogen bonding between 2-NH2_2 and ATP-binding pockets .

Q. What analytical techniques are critical for characterizing pyrrolo[2,3-d]pyrimidine derivatives?

  • Methodological Answer : Key techniques include:
  • 1H/13C NMR : Assigns substituent positions (e.g., methyl groups at 6-position show singlets near δ 2.5 ppm) .
  • HRMS : Confirms molecular weight (e.g., [M+H]+ calculated vs. experimental values within 0.001 Da) .
  • HPLC-PDA : Assesses purity (>95% for biological testing) .
  • X-ray crystallography : Resolves structural ambiguities, such as regioselectivity in substitution reactions .

Advanced Research Questions

Q. How can in vivo efficacy of this compound derivatives be systematically evaluated?

  • Methodological Answer :
  • Disease models : Use spontaneously hypertensive rats (SHR) for antihypertensive studies (oral dosing at 10–50 mg/kg) or xenograft models for antitumor activity .
  • Pharmacokinetics : Measure plasma half-life (t1/2_{1/2}), bioavailability, and metabolite profiling via LC-MS/MS .
  • Dose optimization : Conduct dose-escalation studies to balance efficacy (e.g., blood pressure reduction) and toxicity (e.g., liver enzyme assays) .

Q. What computational approaches predict the binding modes of pyrrolo[2,3-d]pyrimidines to kinase targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger to simulate interactions with FAK or EGFR kinases. Focus on key residues (e.g., Lys454 in FAK for hydrogen bonding with 2-NH2_2) .
  • MD simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å indicates stable binding) .
  • Free energy calculations (MM-GBSA) : Quantify binding affinities and guide SAR (structure-activity relationship) refinement .

Q. How can contradictory data on pyrrolo[2,3-d]pyrimidine bioactivity be resolved?

  • Methodological Answer :
  • Replicate assays : Confirm IC50_{50} values across multiple labs (e.g., kinase inhibition in triplicate with controls) .
  • Orthogonal assays : Cross-validate using SPR (surface plasmon resonance) for binding kinetics and cell-based proliferation assays (e.g., MTT for cytotoxicity) .
  • Meta-analysis : Compare datasets from public repositories (e.g., ChEMBL) to identify outliers or assay-specific artifacts .

Methodological Tables

Q. Table 1: Representative Synthetic Routes for Key Derivatives

DerivativeKey StepConditionsYieldReference
7-Benzyl-4-methyl-pyrrolo[2,3-d]pyrimidin-2-amineSNAr with benzylamineK2_2CO3_3, DMF, 80°C73%
6-(2-Chlorophenyl) analogSuzuki couplingPd(OAc)2_2, X-Phos, Cs2_2CO3_3, dioxane, 100°C88%
FAK-targeting analogMicrowave-assisted Buchwald couplingPd/C, microwave, 120°C, 5 min78%

Q. Table 2: Biological Activity of Selected Derivatives

CompoundTargetIC50_{50} (nM)ModelReference
6-Methyl-2-NH2_2 derivativeFAK12.3 ± 1.5HT-1080 cells
2-desNH2_2 analogFAK145.6 ± 18.2HT-1080 cells
Antihypertensive derivativeSHR modelED50_{50} = 25 mg/kgIn vivo

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

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